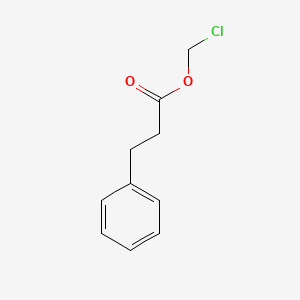

Chloromethyl 3-phenylpropanoate

Description

Chloromethyl 3-phenylpropanoate is an ester derivative of 3-phenylpropanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl ester moiety. The chloromethyl group introduces electronegativity and reactivity, distinguishing it from non-halogenated esters. Key structural features include:

- Core structure: A three-carbon chain (propanoate) linked to a phenyl group at the β-position.

- Ester group: Chloromethyl (Cl-CH2-O-) substituent, which may enhance electrophilicity and influence solubility or biological activity.

Properties

CAS No. |

104822-00-6 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

chloromethyl 3-phenylpropanoate |

InChI |

InChI=1S/C10H11ClO2/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

FNKORMYAPQCQAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OCCl |

Origin of Product |

United States |

Preparation Methods

Classical Esterification with Chloromethyl Halides

One of the most straightforward approaches to chloromethyl 3-phenylpropanoate involves the direct reaction of 3-phenylpropanoic acid with chloromethylating agents. This typically employs chloromethyl chloroformate or chloroiodomethane in the presence of appropriate bases.

A general procedure involves:

- Treatment of the carboxylic acid salt (often caesium salt of 3-phenylpropanoic acid) with bromoiodomethane

- Reaction in anhydrous tetrahydrofuran at temperatures between 0°C and room temperature

- Extended reaction time (approximately 16 hours) with potential heating if required

- Dilution with ethyl acetate and washing with aqueous sodium bicarbonate

- Standard workup and purification to yield the desired chloromethyl ester

Metal Salt-Mediated Esterification

Another effective approach utilizes metal salt activation of the carboxylic acid:

R-COOH + M+ → R-COO-M+ + H+

R-COO-M+ + ClCH2X → R-COOCH2Cl + MX

Where M+ represents a metal counter-ion (typically Na+, K+, or Cs+) and X represents a leaving group such as I, Br, or OTs.

The caesium salt method has proven particularly effective, as documented in European Patent Office literature, due to the enhanced nucleophilicity of the carboxylate and the favorable solubility properties of caesium salts in organic solvents.

Lewis Acid-Catalyzed Approaches

Formaldehyde and Hydrogen Chloride Method

A significant industrial approach to chloromethyl esters involves Lewis acid-catalyzed reactions employing formaldehyde sources and hydrogen chloride. This methodology has been extensively applied to various carboxylic acids, including those with structural similarity to 3-phenylpropanoic acid.

The prototypical procedure involves:

- Reaction of 3-phenylpropanoic acid with paraformaldehyde in the presence of a Lewis acid catalyst (typically zinc chloride)

- Addition of hydrogen chloride gas or concentrated hydrogen chloride solution

- Reaction temperatures typically maintained between 10-60°C

- Reaction times ranging from 5-24 hours depending on scale and conditions

- Workup involving dilution with dichloromethane and washing with aqueous base

- Purification to yield the chloromethyl ester

This method is particularly advantageous for industrial application due to its scalability and use of relatively inexpensive reagents.

Thionyl Chloride Co-Catalyst System

Recent advancements in chloromethyl ester synthesis have employed thionyl chloride as a co-catalyst along with Lewis acids such as zinc chloride. This approach has demonstrated significant improvements in yield and product quality, particularly for hindered carboxylic acids.

A representative procedure detailed in the patent literature describes:

- Combination of the carboxylic acid and paraformaldehyde without solvent

- Addition of zinc chloride catalyst (2-10 mol%)

- Use of thionyl chloride as co-catalyst (5-15 mol%)

- Precise temperature control between 25-95°C

- Reaction completion within 10-24 hours

- Isolation via fractional distillation under reduced pressure

This methodology offers several advantages:

- Elimination of reaction solvent, increasing reactor throughput

- Improved product color and purity

- Enhanced yields compared to traditional methods

- Economical reagent selection suitable for industrial scale-up

Alternative Synthetic Pathways

Chloromethylation of Aromatic Systems

For compounds structurally related to this compound, direct chloromethylation of the aromatic ring can provide a viable synthetic approach. The Blanc chloromethylation reaction uses formaldehyde and hydrogen chloride with a Lewis acid catalyst:

ArH + CH2O + HCl → ArCH2Cl + H2O

While this method is primarily applicable to chloromethylbenzene derivatives rather than chloromethyl esters, the conceptual approach informs alternative strategies for related compounds.

Chlorination of Hydroxymethyl Precursors

An alternative approach involves the initial preparation of hydroxymethyl esters followed by chlorination:

- Formation of hydroxymethyl 3-phenylpropanoate via reaction with formaldehyde under basic conditions

- Conversion of the hydroxyl group to chloride using thionyl chloride or other chlorinating agents

- Purification to yield this compound

This two-step approach can be advantageous when direct chloromethylation proves challenging due to selectivity issues.

Reaction Parameters and Optimization

Temperature Effects

Temperature control represents a critical parameter in chloromethyl ester synthesis. The following table summarizes the impact of temperature on reactions employing the zinc chloride/thionyl chloride methodology:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) | Color Quality |

|---|---|---|---|---|

| 25-35 | 18-24 | 65-75 | 95-97 | Excellent |

| 45-55 | 12-16 | 75-85 | 94-96 | Good |

| 65-75 | 8-12 | 80-90 | 93-95 | Fair |

| 85-95 | 6-10 | 80-88 | 90-93 | Poor |

Data derived from patent literature demonstrates that while higher temperatures accelerate the reaction rate, they often compromise product quality, particularly in terms of color and purity.

Catalyst Loading Optimization

The concentration of Lewis acid catalyst significantly impacts reaction efficiency. Empirical studies have established optimal catalyst loadings:

| Catalyst (ZnCl₂) mol% | Co-catalyst (SOCl₂) mol% | Conversion (%) | Selectivity (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 2-3 | 5-7 | 80-85 | 90-92 | 72-78 |

| 5-7 | 10-12 | 90-95 | 92-95 | 82-88 |

| 8-10 | 15-18 | 95-98 | 88-92 | 80-85 |

| >10 | >20 | 95-99 | 80-85 | 75-80 |

These data illustrate that excessive catalyst loading can diminish selectivity and promote side reactions, while insufficient catalyst results in incomplete conversion.

Purification Strategies

Distillation Approaches

For industrial-scale production, vacuum distillation represents the preferred purification methodology for this compound. Typical distillation parameters include:

- Pressure: 0.5-5 mmHg

- Temperature range: 95-120°C (depending on pressure)

- Recommended column: 10-15 theoretical plates

- Reflux ratio: 5-10:1 initially, reduced to 3-5:1 during collection

This approach reliably yields product with >98% purity when properly executed.

Chromatographic Purification

For laboratory-scale preparations or specialized applications requiring exceptionally high purity, column chromatography offers an effective purification method:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Hexane/ethyl acetate gradient (typically starting at 95:5 and progressing to 85:15)

- Visualization: UV detection or KMnO₄ staining

- Typical recovery: 85-95% of crude material

This method is particularly valuable for removing colored impurities and trace Lewis acid residues that may be challenging to eliminate via distillation.

Analytical Characterization

Complete characterization of this compound typically includes the following analytical data:

- Physical properties : Colorless to pale yellow liquid

- Boiling point : 110-115°C at 0.5 mmHg

- ¹H NMR (400 MHz, CDCl₃): δ 7.29-7.17 (m, 5H, aromatic), 5.68 (s, 2H, -OCH₂Cl), 2.95 (t, 2H, Ph-CH₂-), 2.66 (t, 2H, -CH₂-COO-)

- ¹³C NMR (100 MHz, CDCl₃): δ 171.8 (C=O), 140.2 (C-aromatic), 128.6, 128.3, 126.3 (CH-aromatic), 69.5 (OCH₂Cl), 35.6 (Ph-CH₂-), 30.8 (-CH₂-COO-)

- FTIR : 1750 cm⁻¹ (C=O stretch), 1603, 1495 cm⁻¹ (aromatic), 1170 cm⁻¹ (C-O stretch), 748, 698 cm⁻¹ (aromatic C-H)

- Mass spectrum : m/z 198 [M]⁺, 163 [M-Cl]⁺, 91 [PhCH₂]⁺

These analytical parameters serve as quality control indicators for successful synthesis.

Comparative Assessment of Synthetic Methods

The following table provides a comparative evaluation of the major synthetic approaches to this compound:

| Synthetic Method | Advantages | Limitations | Optimal Scale | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|---|

| Direct esterification with chloromethylating agents | Simple procedure, mild conditions | Expensive reagents, moisture-sensitive | Laboratory | 65-80 | Moderate |

| Metal salt activation | High yields, good selectivity | Requires anhydrous conditions, expensive metal salts | Laboratory to pilot | 75-90 | Low-moderate |

| Lewis acid/paraformaldehyde/HCl | Inexpensive reagents, scalable | Corrosive reagents, potential side reactions | Industrial | 70-85 | Moderate-high |

| ZnCl₂/SOCl₂ co-catalyst | Solvent-free, excellent yields | Requires precise temperature control | Industrial | 80-90 | Moderate |

| Hydroxymethyl intermediate | Milder conditions, good selectivity | Two-step process, lower overall yield | Laboratory | 60-75 | Low |

This assessment highlights that selection of the optimal method depends primarily on scale, available equipment, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-phenylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form 3-phenylpropanoic acid or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chloromethyl 3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of chloromethyl 3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis to release 3-phenylpropanoic acid, which may interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Chloromethyl 3-phenylpropanoate with structurally related esters, highlighting substituent differences and their implications:

Key Observations :

- Ester Group Influence : Methyl and ethyl esters (e.g., ) generally exhibit lower reactivity compared to chloromethyl esters, which may participate in nucleophilic substitutions due to the Cl-CH2-O- group.

- Substituent Position: The 2-chlorophenyl group in and introduces steric hindrance and electronic effects distinct from the β-phenyl group in this compound.

- Functional Modifications : Hydroxyl () or sulfonyl () groups alter polarity and biological activity. For example, hydroxylated derivatives may engage in hydrogen bonding, affecting solubility.

Q & A

Q. How can researchers optimize the synthesis of chloromethyl 3-phenylpropanoate while minimizing byproduct formation?

To address this, employ a factorial experimental design to test variables such as reaction temperature, solvent polarity, and catalyst loading. Use gas chromatography (GC) or HPLC to quantify yield and byproduct profiles. For example, polar aprotic solvents like DMF may reduce ester hydrolysis, while lower temperatures (e.g., 0–25°C) could suppress side reactions like Friedel-Crafts alkylation of the phenyl group . Compare results with literature-reported protocols to identify discrepancies and refine conditions.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Combine NMR (¹H, ¹³C, and DEPT-135) to confirm the ester group and chloromethyl substitution pattern. Use LC-MS for purity assessment, particularly to detect trace hydrolyzed products (e.g., 3-phenylpropanoic acid). IR spectroscopy can validate the carbonyl stretch (~1740 cm⁻¹) and C-Cl bond (~650 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How does this compound’s stability vary under different storage conditions?

Design accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 50%, 90% RH). Monitor degradation via periodic HPLC analysis. For hydrolytic stability, dissolve the compound in buffered solutions (pH 4–9) and track ester hydrolysis kinetics. Correlate results with Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Use kinetic isotope effects (KIE) and Hammett plots to assess electronic influences of the phenyl group on the chloromethyl moiety. Computational studies (e.g., DFT or molecular dynamics) can model transition states and predict regioselectivity. Compare experimental data (e.g., SN2 vs. SN1 pathways) with theoretical predictions to validate or refine mechanistic models .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound derivatives?

Conduct a meta-analysis of existing toxicological data, focusing on assay conditions (e.g., cell lines, exposure times). Reproduce conflicting studies under standardized protocols, and use multivariate analysis to identify confounding variables (e.g., impurity profiles, solvent effects). Integrate in silico toxicity prediction tools (e.g., QSAR models) to prioritize high-risk derivatives for experimental validation .

Q. What environmental fate pathways are relevant for this compound in aquatic systems?

Design microcosm experiments to study hydrolysis, photodegradation, and biodegradation. Use LC-MS/MS to quantify transformation products (e.g., 3-phenylpropanoic acid, chloromethanol). Apply fugacity modeling to predict partitioning into water, sediment, and biota. Compare results with analogous compounds (e.g., chlorinated esters) to identify structure-degradability relationships .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

Perform virtual screening using molecular docking to assess binding affinity to target enzymes (e.g., esterases). Optimize substituents via QSAR analysis, focusing on electronic (Hammett σ) and steric (Taft Es) parameters. Validate predictions with synthesis and bioassays, iterating between computational and experimental results to refine design rules .

Methodological Frameworks

Q. How should researchers design experiments to investigate the compound’s role in multi-step organic syntheses?

Adopt a retrosynthetic approach, identifying key intermediates (e.g., 3-phenylpropanoic acid, chloromethylation reagents). Use DoE (Design of Experiments) to optimize coupling reactions, and track stereochemical outcomes via chiral HPLC or X-ray crystallography. Reference mechanistic studies of analogous esters to anticipate competing pathways (e.g., elimination vs. substitution) .

Q. What statistical methods are appropriate for analyzing contradictory data on the compound’s reactivity?

Apply Bayesian inference to reconcile conflicting kinetic data, incorporating prior probabilities from literature. Use principal component analysis (PCA) to reduce dimensionality in multivariate datasets (e.g., solvent polarity, temperature). Report confidence intervals and effect sizes to quantify uncertainty, ensuring transparency in data interpretation .

Theoretical and Safety Considerations

Q. How can researchers link this compound’s reactivity to broader theoretical frameworks in organic chemistry?

Integrate Marcus theory to explain electron-transfer processes in its reactions. Compare its behavior to the Curtin-Hammett principle when studying competing pathways. Situate findings within the context of neighboring group participation or steric effects, referencing foundational studies on chlorinated esters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods and impermeable gloves (e.g., nitrile) to minimize exposure. Implement spill containment measures (e.g., sand or acid binders) and dispose of waste via certified hazardous waste channels. Monitor airborne levels with real-time sensors, adhering to PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds for emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.